4-Amino-1-phenylbutan-1-one

描述

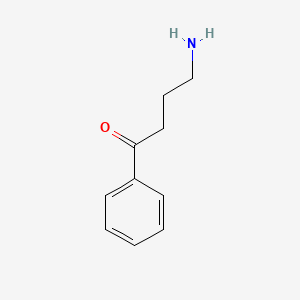

4-Amino-1-phenylbutan-1-one (CAS: 1688-71-7) is an aromatic ketone with the molecular formula C₁₀H₁₁NO, featuring a phenyl group attached to a butanone backbone and an amino substituent at the 4-position. Key properties include:

属性

分子式 |

C10H13NO |

|---|---|

分子量 |

163.22 g/mol |

IUPAC 名称 |

4-amino-1-phenylbutan-1-one |

InChI |

InChI=1S/C10H13NO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2 |

InChI 键 |

YVZLEAGJRDBABM-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C(=O)CCCN |

产品来源 |

United States |

相似化合物的比较

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 4-Amino-1-phenylbutan-1-one and related compounds:

Key Research Findings

(a) Reactivity and Stability

- This compound undergoes hydrolysis under acidic conditions (50% H₂SO₄, 140°C) to yield carboxylic acid derivatives, a reaction critical in drug metabolite studies .

- 1-(4-Fluorophenyl)-4-phenylbutan-1-one exhibits reduced electrophilicity compared to non-fluorinated analogs due to the electron-withdrawing fluorine substituent, impacting its reactivity in nucleophilic additions .

- 4-Phenylbutan-1-amine demonstrates higher basicity (pKa ~10.5) than the ketone analog, making it suitable for acid-base extraction protocols .

(b) Spectral and Physical Properties

- The carbonyl group in this compound shows a strong IR absorption band at ~1700 cm⁻¹, absent in amine analogs like 4-Phenylbutan-1-amine .

- Halogenated derivatives (e.g., 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one) display distinct mass spectral fragmentation patterns due to isotope effects from bromine and chlorine .

准备方法

Reaction Mechanism and Conditions

In a benzene solution, 4-chloro-1-phenylbutan-1-one reacts with excess ammonia under reflux for 48 hours. Sodium iodide facilitates the Finkelstein reaction, converting chloride to iodide, which improves the leaving group’s ability. The primary amine product is isolated as the free base or hydrochloride salt.

Key Parameters

Workup and Purification

Post-reaction, the mixture is concentrated under vacuum. The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography. For hydrochloride salt formation, the free base is treated with HCl in ethanol, yielding a crystalline solid.

Comparative Analysis of Methods

*Theoretical estimate based on analogous reactions.

Industrial-Scale Considerations

Solvent Optimization

Replacing benzene with toluene or tetrahydrofuran (THF) improves safety without compromising yield. For example, THF increases reaction rates due to higher polarity.

Catalytic Enhancements

Ultrasound-assisted reactions reduce reaction time by 30–50% through improved mass transfer. Similarly, phase-transfer catalysts like tetrabutylammonium bromide accelerate iodide formation.

Characterization and Quality Control

Spectroscopic Data

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for 4-Amino-1-phenylbutan-1-one, and how can researchers validate the product’s purity and structure?

- Methodological Answer : Begin with Friedel-Crafts acylation of benzene with γ-butyrolactone derivatives to form the ketone backbone, followed by reductive amination to introduce the amino group. Post-synthesis, validate purity using HPLC (≥95% threshold) and characterize via -NMR (e.g., δ 2.8–3.2 ppm for CH adjacent to the ketone) and IR spectroscopy (C=O stretch ~1700 cm). Cross-reference with spectral databases in SciFinder or Reaxys to confirm structural consistency with literature .

Q. What analytical techniques are critical for distinguishing tautomeric forms of this compound in solution?

- Methodological Answer : Use dynamic -NMR experiments at variable temperatures to observe tautomeric equilibria (e.g., enamine vs. imine forms). Compare chemical shift splitting patterns and coupling constants. Complement with DFT calculations (e.g., Gaussian 16) to predict tautomer stability and correlate with experimental data .

Q. What safety protocols should be prioritized when handling this compound in a laboratory setting?

- Methodological Answer : Assume toxicity until proven otherwise. Use fume hoods, nitrile gloves, and safety goggles. Store at –20°C in amber vials under inert atmosphere if stability data are unavailable. Consult institutional chemical hygiene plans and analog safety data sheets (e.g., structurally similar aryl amines) for spill management and disposal .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural determination of this compound?

- Methodological Answer : Employ SHELXL for refinement, testing for twinning (e.g., BASF parameter > 0.5 suggests twinning) and disorder modeling. Validate with R (<5%) and wR (<10%) metrics. If data contradictions persist, collect high-resolution synchrotron data (λ = 0.7–1.0 Å) to reduce noise and improve electron density maps .

Q. What computational approaches effectively predict the regioselectivity of nucleophilic additions to this compound?

- Methodological Answer : Perform Fukui function analysis (using Gaussian 16) to identify electrophilic hotspots (f values) at the ketone carbon. Compare with frontier molecular orbital (FMO) theory to assess LUMO localization. Validate predictions experimentally via competitive reactions with Grignard reagents (e.g., MeMgBr vs. PhMgBr) .

Q. How should researchers design experiments to probe the compound’s metabolic stability in vitro?

- Methodological Answer : Incubate this compound with liver microsomes (e.g., human CYP450 isoforms) at 37°C. Monitor degradation via LC-MS/MS over 0–60 minutes. Calculate half-life (t) using first-order kinetics. Include positive controls (e.g., verapamil) and negative controls (heat-inactivated microsomes) to validate assay conditions .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound for reproducible pharmacological studies?

- Methodological Answer : Standardize reaction conditions (e.g., strict temperature control ±2°C, inert atmosphere). Implement QC checkpoints: mid-reaction FTIR to monitor intermediate formation and post-synthesis chiral HPLC to exclude racemization. Use DOE (Design of Experiments) to optimize critical parameters (e.g., catalyst loading, reaction time) .

Methodological Considerations

- Data Contradiction Analysis : For conflicting spectroscopic results (e.g., unexpected -NMR peaks), perform heteronuclear correlation experiments (HSQC, HMBC) to assign signals unambiguously. Cross-check with computational NMR predictors (e.g., ACD/Labs) .

- Experimental Design : Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, a study on the compound’s fluorescence properties should define measurable outcomes (e.g., quantum yield) and ethical use of animal models if applicable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。